

Characterization of Triterpenoids from *Inonotus obliquus*: A Technical Guide

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Compound of Interest

Compound Name: *Inonotusol F*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Inonotus obliquus, commonly known as Chaga mushroom, is a parasitic fungus that grows on birch and other trees in cold climates. For centuries, it has been used in traditional medicine across Russia and Eastern Europe to treat a variety of ailments.^[1] Modern scientific inquiry has identified several bioactive constituents within *I. obliquus*, including polysaccharides, polyphenols, and a diverse group of lanostane-type triterpenoids.^{[2][3][4]} These triterpenoids are of significant interest to the scientific and pharmaceutical communities due to their potential therapeutic properties, which include anti-cancer, anti-inflammatory, and immunomodulatory effects.^{[1][2][4]}

This technical guide provides a comprehensive overview of the characterization of triterpenoids from *I. obliquus*. It details experimental protocols for their extraction, isolation, and structural elucidation, presents quantitative data on the major triterpenoids identified, and illustrates key signaling pathways modulated by these compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with *Inonotus obliquus* and its bioactive compounds.

Quantitative Analysis of Triterpenoids

The concentration of triterpenoids in *Inonotus obliquus* can vary depending on the part of the mushroom used (inner vs. outer), geographical origin, and extraction method. Several studies

have quantified the major triterpenoids, with inotodiol and trametenolic acid consistently identified as two of the most abundant. The following tables summarize quantitative data from various studies.

Table 1: Quantitative Analysis of Major Triterpenoids in *Inonotus obliquus*

Triterpenoid	Concentration	Concentration	Concentration
	(mg/g of extract) - Study 1[1][5]	(mg/100g of Chaga) - Study 2[6][7]	(mg/100g of Chaga) - Study 3[8]
Inotodiol	153.9 ± 15.4 (inner part) 194.1 ± 11.5 (outer part)	139 (Folch method) 87-101 (SC-CO ₂)	139 (Folch method)
Trametenolic Acid	94.5 ± 9.15 (inner part) 106.3 ± 8.23 (outer part)	Not reported in this fraction	Not reported in this fraction
Lanosterol	Not quantified in this study	81 (Folch method) 62 (SC-CO ₂)	59-62 (SC-CO ₂)
Ergosterol	Not quantified in this study	41 (Folch method) 17-18 (SC-CO ₂)	Not quantified in this study
Betulinic Acid	Present, but not quantified	Not reported in this fraction	Not reported in this fraction
Betulin	Present, but not quantified	Not reported in this fraction	Not reported in this fraction

Note: The variability in reported concentrations can be attributed to different analytical methods, sample origins, and extraction efficiencies.

Experimental Protocols

Extraction and Fractionation of Triterpenoids

A common method for extracting and fractionating triterpenoids from *I. obliquus* involves solvent extraction followed by column chromatography.[1][5]

a. Methanol Extraction:

- Material: Dried and powdered inner and outer parts of *Inonotus obliquus*.
- Solvent: 80% methanol.
- Procedure:
 - The powdered mushroom material is extracted with 80% methanol for 24 hours.[1][5]
 - The resulting extract is filtered and concentrated under reduced pressure to obtain a crude methanol extract.

b. Fractionation using Diaion HP-20 Resin:

- Stationary Phase: Diaion HP-20 resin.
- Procedure:
 - The crude methanol extract is loaded onto a Diaion HP-20 column.
 - The column is washed with distilled water to remove polar compounds.
 - The triterpenoid-rich fraction is then eluted with ethanol.
 - The ethanol eluate is concentrated to yield the triterpenoid fraction.[1][5]

c. Supercritical Fluid Extraction (SFE):

- Solvent: Supercritical CO₂.
- Conditions: Optimal extraction is achieved at 50 °C and 350 bar.[7] This method is considered a "green" alternative due to the use of non-toxic CO₂ and shorter extraction times.[7][8]

Analytical and Preparative Chromatography

a. High-Performance Liquid Chromatography (HPLC) for Quantification:

- System: Waters Alliance 2695 or similar.[[1](#)]
- Column: ZORBOX Eclipse Plus C18 (5 μm , 4.6 \times 250 mm).[[1](#)]
- Mobile Phase:
 - Solvent A: Water[[1](#)]
 - Solvent B: Acetonitrile[[1](#)]
- Gradient: 0 min, 90% B; 0–10 min, 97% B; 10–30 min, 97% B; 30–30.1 min, 90% B; re-equilibration for 9.9 min.[[1](#)]
- Flow Rate: 1.0 mL/min.[[1](#)]
- Detection: UV at 206 nm.[[1](#)]
- Column Temperature: 30 °C.[[1](#)]
- Injection Volume: 20 μL .[[1](#)]

b. Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) for Identification:

- Ionization Mode: Positive ion mode, detecting protonated molecular ions $[\text{M}+\text{H}]^+$.[[1](#)]
- Mass Range: Scanned to detect the characteristic masses of triterpenoids. For example, betulinic and trametenolic acids are observed at m/z 457 $[\text{M}+\text{H}]^+$.[[1](#)]

c. Gas Chromatography-Mass Spectrometry (GC-MS) for Identification:

- This technique is also employed for the identification of triterpenoids, often after a saponification step of the extracts.[[6](#)]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive structures of isolated triterpenoids are determined using NMR spectroscopy.

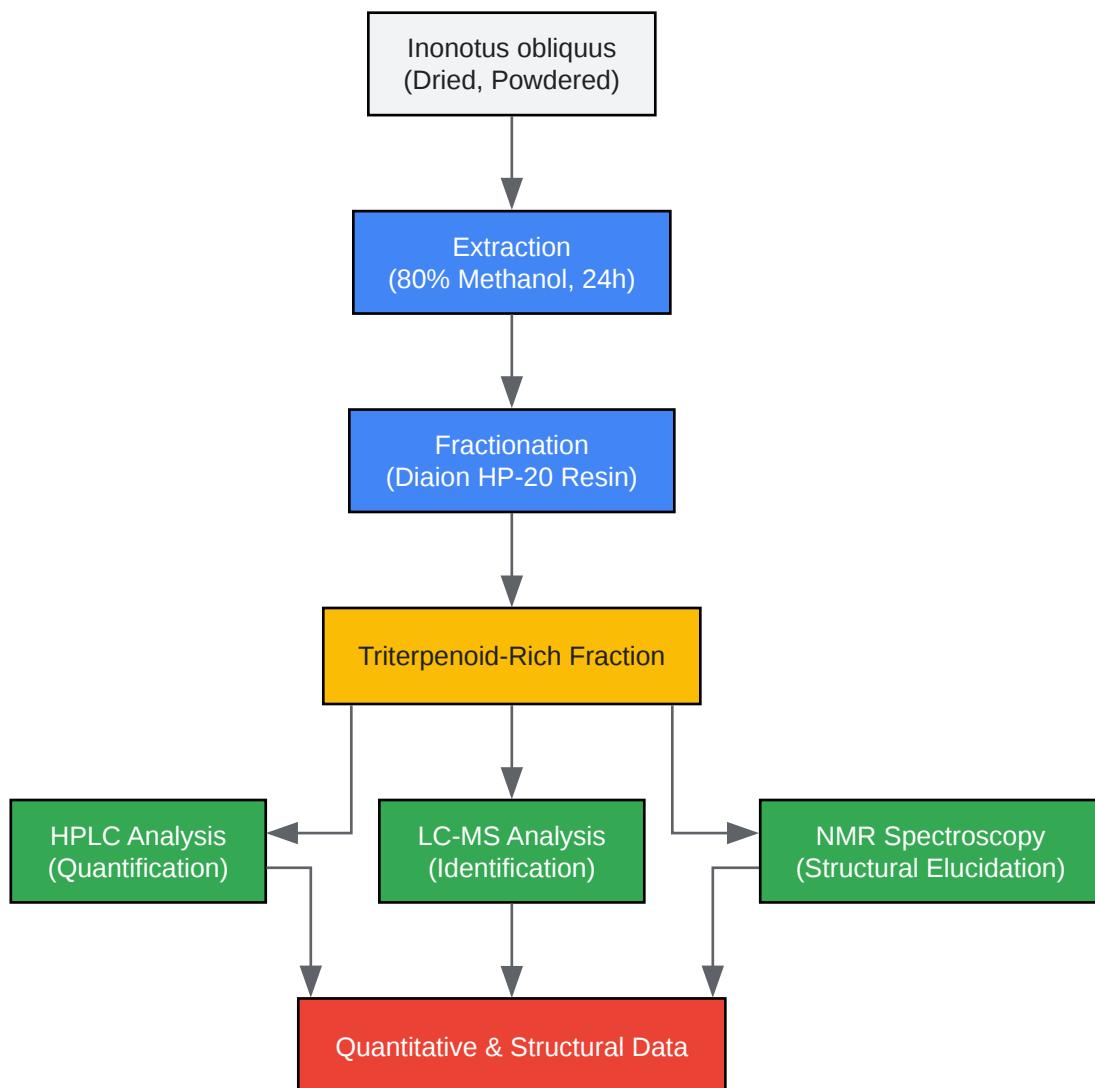
- Procedure:
 - The purified triterpenoid (e.g., 5 mg of inotodiol) is dissolved in a deuterated solvent (e.g., 0.7 mL of CDCl3).[\[9\]](#)
 - 1H-NMR and 13C-NMR spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz).[\[9\]](#)
 - Structural assignments are made by comparing the chemical shifts with literature values and through analysis of 2D NMR spectra (COSY, HMQC, HMBC, NOESY).[\[10\]](#)

Key NMR Data for Inotodiol (in CDCl3):

- 1H-NMR (600 MHz): Signals include an oxygenated methine group at δ H 3.15 (dd, 3-H) and another at δ H 3.59 (m, 22-H).[\[9\]](#)
- 13C-NMR (150.93 MHz): Characteristic signals are observed at δ C 78.98 (C-3) and δ C 73.38 (C-22).[\[9\]](#)

Visualizations: Workflows and Signaling Pathways

Experimental Workflow



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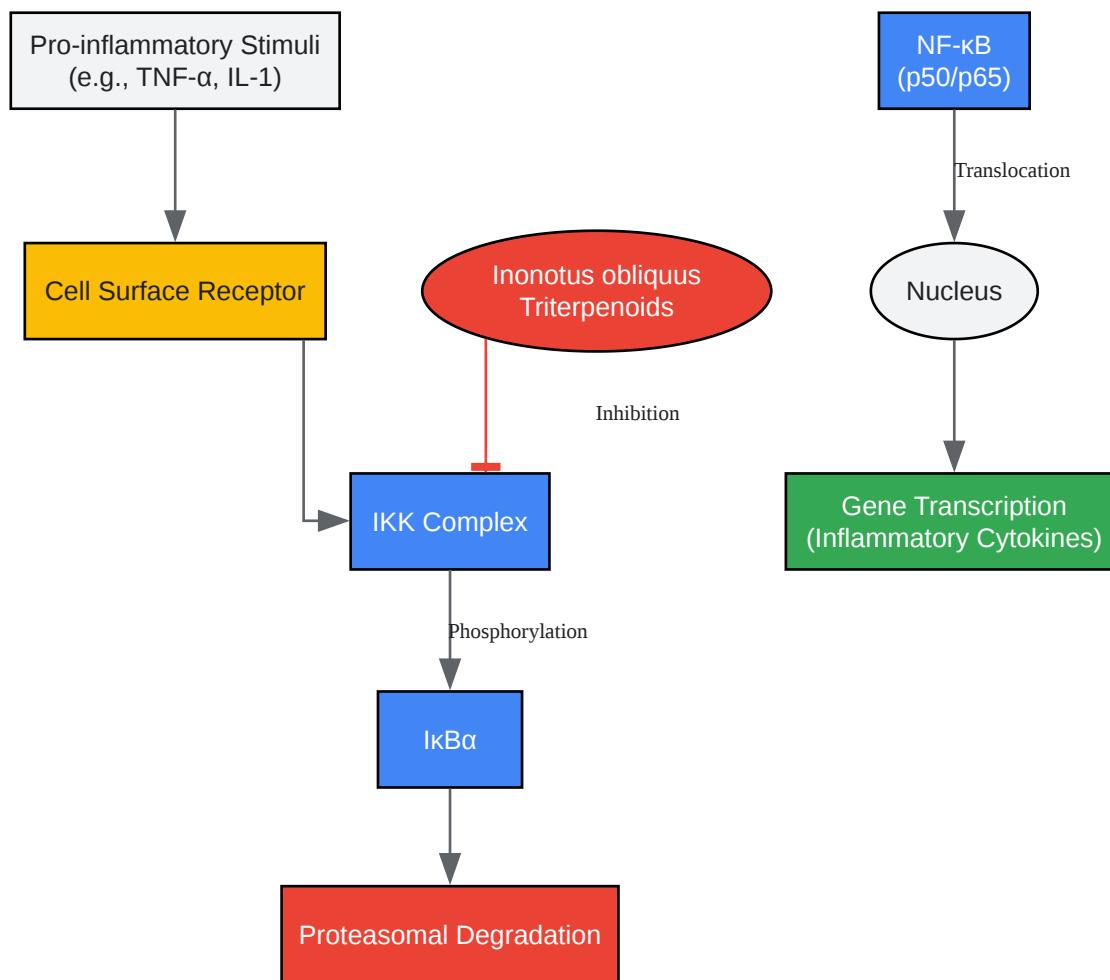
Caption: Workflow for Triterpenoid Characterization.

Signaling Pathways Modulated by *Inonotus obliquus* Triterpenoids

Inonotus obliquus triterpenoids have been shown to exert their biological effects by modulating several key intracellular signaling pathways, including the NF- κ B, Akt/mTOR, and MAPK pathways. These pathways are crucial regulators of inflammation, cell proliferation, and apoptosis.

NF- κ B Signaling Pathway

The NF-κB pathway is a central mediator of inflammatory responses.

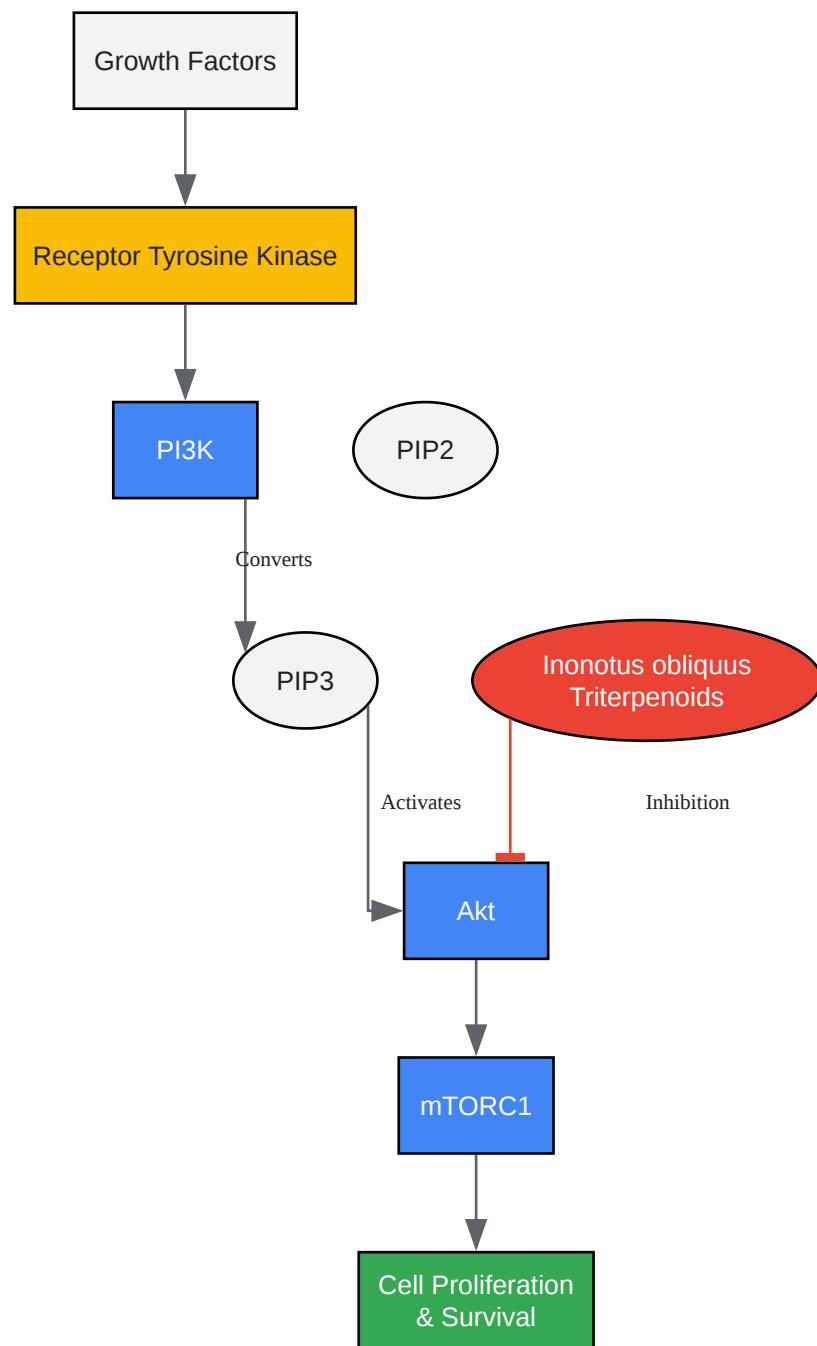


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Caption: Inhibition of the NF-κB Signaling Pathway.

Akt/mTOR Signaling Pathway

The Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.

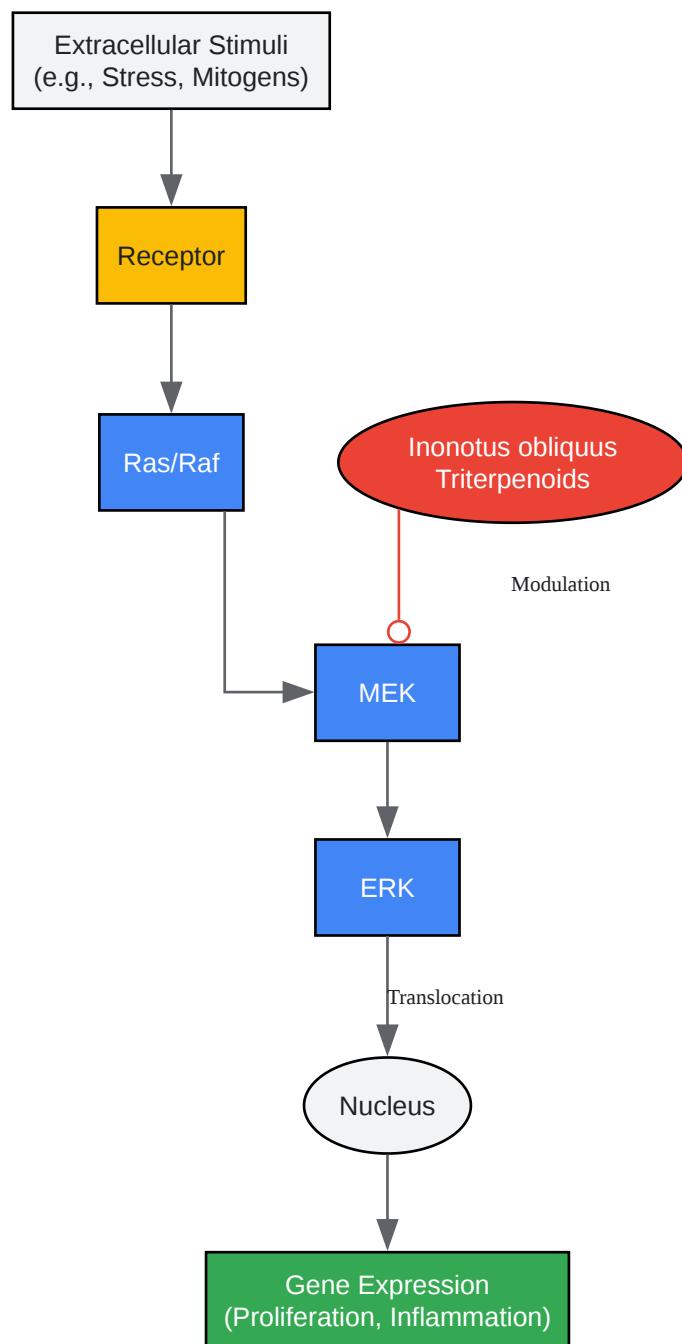


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Caption: Inhibition of the Akt/mTOR Signaling Pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis.



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Caption: Modulation of the MAPK Signaling Pathway.

Conclusion

The triterpenoids of *Inonotus obliquus* represent a promising class of natural products with significant therapeutic potential. This guide provides a foundational understanding of the

methods used to characterize these compounds, from initial extraction to detailed structural analysis. The quantitative data highlights the prevalence of key triterpenoids, while the detailed protocols offer a practical starting point for researchers. Furthermore, the visualization of the modulated signaling pathways provides insight into the molecular mechanisms underlying the observed bioactivities of these compounds. Continued research in this area is crucial for the development of novel therapeutics derived from this valuable medicinal mushroom.

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